molecular formula C11H10ClNO B6256433 1-(2-chloroquinolin-3-yl)ethan-1-ol CAS No. 94741-37-4

1-(2-chloroquinolin-3-yl)ethan-1-ol

Cat. No. B6256433
CAS RN: 94741-37-4
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-chloroquinolin-3-yl)ethan-1-ol” is a compound that belongs to the class of quinoline derivatives . Quinoline derivatives are important in synthetic organic chemistry due to their medicinal and pharmacological applications . They are known to exhibit antimicrobial, antimalarial, anti-inflammatory, and antiparasitic activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, FT-IR, and mass spectra . Further computational studies, including prediction of pharmacokinetic and ADME-T parameters, have been conducted .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes . The reaction is catalyzed by glacial acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been assessed for their drug likeness and ADMET properties using computational analysis . They showed optimal drug scores and negligible toxicities and satisfied Lipinski’s rule of five .

Mechanism of Action

While the exact mechanism of action of “1-(2-chloroquinolin-3-yl)ethan-1-ol” is not specified in the retrieved papers, quinoline derivatives are known to inhibit mammalian topoisomerase II , which could potentially make them effective as anticancer drugs.

Future Directions

The future directions in the research of “1-(2-chloroquinolin-3-yl)ethan-1-ol” and similar compounds could involve designing and synthesizing novel quinoline derivatives with improved pharmacological properties . Further studies could also focus on investigating their potential as anticancer drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloroquinolin-3-yl)ethan-1-ol involves the conversion of 2-chloro-3-quinolinecarboxaldehyde to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-quinolinecarboxaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-quinolinecarboxaldehyde with sodium borohydride in ethanol to form 2-chloro-3-quinolinecarboxylic acid", "Step 2: Conversion of 2-chloro-3-quinolinecarboxylic acid to 2-chloro-3-quinolinecarboxylic acid chloride using thionyl chloride", "Step 3: Reaction of 2-chloro-3-quinolinecarboxylic acid chloride with sodium hydroxide in water to form 2-chloro-3-quinolinecarboxylic acid", "Step 4: Reduction of 2-chloro-3-quinolinecarboxylic acid with sodium borohydride in ethanol to form 1-(2-chloroquinolin-3-yl)ethan-1-ol" ] }

CAS RN

94741-37-4

Product Name

1-(2-chloroquinolin-3-yl)ethan-1-ol

Molecular Formula

C11H10ClNO

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.